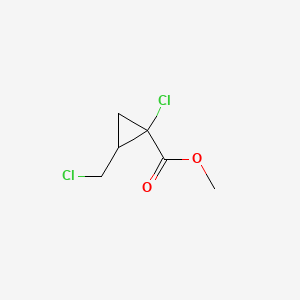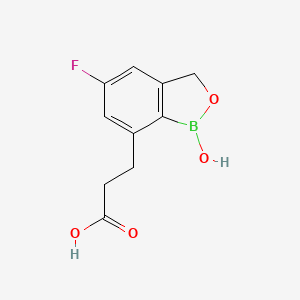
Xenicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenicin is a member of the xenicane family of diterpenoids, which are predominantly found in marine soft corals of the genus Xenia. These compounds are characterized by a unique cyclononane ring structure and have been the subject of extensive research due to their diverse biological activities, including antiproliferative and anti-inflammatory properties .
Preparation Methods
The synthesis of xenicin involves several key steps to construct its complex bicyclic structure. One of the major challenges is the formation of the nine-membered ring. Various strategies have been employed, including Grob fragmentation, ring-closing olefin metathesis, and Suzuki cross-coupling . Industrial production methods typically involve the extraction of this compound from marine soft corals, followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Xenicin undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroperoxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The biological activity of xenicin is primarily attributed to its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, such as 5-lipoxygenase . Additionally, its antiproliferative effects are believed to result from the disruption of cellular signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
Xenicin is part of a larger family of xenicane diterpenoids, which includes compounds such as xeniolides, xeniaphyllanes, and xeniaethers . These compounds share a common cyclononane ring structure but differ in their functional groups and overall molecular architecture. This compound is unique due to its potent biological activities and the specific structural features that enable its interactions with biological targets .
Properties
Molecular Formula |
C28H38O9 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(7Z)-1-acetyloxy-4-(1,2-diacetyloxy-4-methylpent-3-enyl)-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate |
InChI |
InChI=1S/C28H38O9/c1-15(2)11-25(35-19(6)30)27(36-20(7)31)24-14-33-28(37-21(8)32)26-17(4)13-22(34-18(5)29)12-16(3)9-10-23(24)26/h11-12,14,22-23,25-28H,4,9-10,13H2,1-3,5-8H3/b16-12- |
InChI Key |
JTACQGNVQPQYQN-VBKFSLOCSA-N |
Isomeric SMILES |
C/C/1=C/C(CC(=C)C2C(CC1)C(=COC2OC(=O)C)C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(CC(=C)C2C(CC1)C(=COC2OC(=O)C)C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
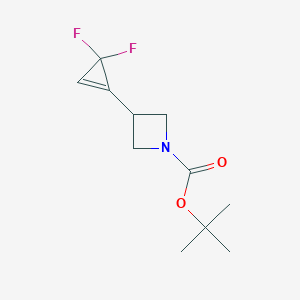
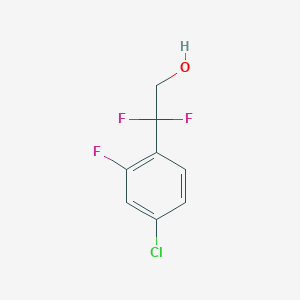
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
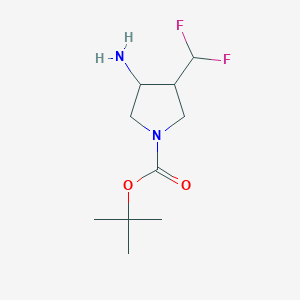
![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
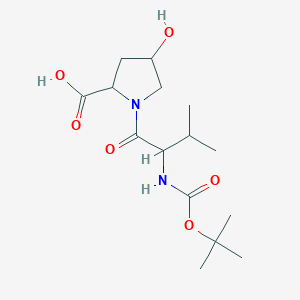

![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)
